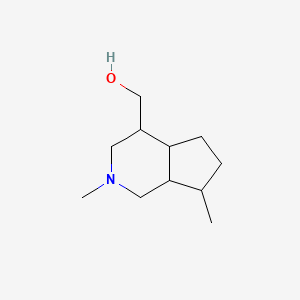
Tecostanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tecostanine is a member of piperidines.
Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Activity
Research indicates that tecostanine exhibits significant antihyperglycemic effects. A study demonstrated that it promotes glucose uptake in normoglycemic and hyperglycemic rats, although its mechanism remains partially understood. The compound showed only moderate affinity for nicotinic receptors and did not significantly interact with opioid receptors, suggesting a unique pathway for its glucose-lowering effects .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Extracts of Tecoma stans containing this compound have shown effectiveness against both bacterial and fungal strains. For instance, the methanolic extract demonstrated notable antibacterial activity against Escherichia coli and antifungal activity against Sporothrix schenckii .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory pathways. Studies using carrageenan-induced edema models in rats indicated that extracts containing this compound significantly reduced inflammation, surpassing the efficacy of common anti-inflammatory drugs like ibuprofen .
Cytotoxic and Anticancer Properties
Research has highlighted the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7). The ethanolic extract of Tecoma stans leaves showed a dose-dependent reduction in cell viability, indicating potential as a natural anticancer agent .
Detailed Data Tables
Case Study 1: Antihyperglycemic Effects
In a controlled study involving normoglycemic and hyperglycemic rats, this compound was administered at varying doses. The results indicated a significant reduction in blood glucose levels without adverse effects on insulin sensitivity. This positions this compound as a promising candidate for diabetes management .
Case Study 2: Cytotoxicity in Cancer Research
A series of experiments evaluated the cytotoxic effects of this compound on MCF-7 cells. The ethanolic extract exhibited an IC50 value of 64.5 µg/mL, demonstrating effective inhibition of cell proliferation. This suggests that compounds derived from Tecoma stans, particularly this compound, could be developed into adjunct therapies for cancer treatment .
Eigenschaften
CAS-Nummer |
708-18-9 |
|---|---|
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
(2,7-dimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H21NO/c1-8-3-4-10-9(7-13)5-12(2)6-11(8)10/h8-11,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
CRVXJVHSLVEDRI-UHFFFAOYSA-N |
SMILES |
CC1CCC2C1CN(CC2CO)C |
Kanonische SMILES |
CC1CCC2C1CN(CC2CO)C |
Synonyme |
tecostanine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















